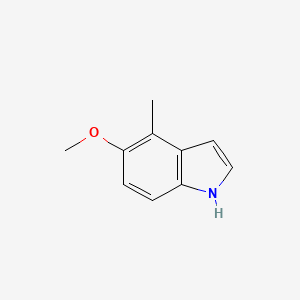

5-methoxy-4-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-8-5-6-11-9(8)3-4-10(7)12-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISMXZVKSIWLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391175 | |

| Record name | 5-methoxy-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-21-6 | |

| Record name | 5-methoxy-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy-4-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-methoxy-4-methyl-1H-indole

An In-Depth Technical Guide to the

Abstract

The indole nucleus is a foundational scaffold in a vast array of biologically active molecules and pharmaceuticals.[1][2] The specific substitution pattern of 5-methoxy-4-methyl-1H-indole makes it a valuable intermediate in medicinal chemistry, necessitating robust and well-understood synthetic routes. This technical guide provides a comprehensive exploration of the synthesis of this target molecule, with a primary focus on the Fischer indole synthesis, which stands as one of the most reliable and versatile methods for constructing the indole skeleton.[1][3] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss alternative synthetic strategies. The causality behind experimental choices, purification techniques, and critical safety considerations will be addressed to equip researchers with the practical knowledge required for successful synthesis.

Core Synthetic Strategies: A Retrosynthetic Overview

The synthesis of substituted indoles like 5-methoxy-4-methyl-1H-indole can be approached through several classical and modern methodologies. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The most prominent disconnections in a retrosynthetic analysis point toward established named reactions that form the indole ring.

The primary and most widely applied method is the Fischer indole synthesis .[1][4] This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone, which is itself formed from the corresponding phenylhydrazine and a carbonyl compound.[4][5] For our target molecule, this translates to a strategy starting from (4-methoxy-3-methylphenyl)hydrazine.

Other classical methods, while perhaps less direct for this specific substitution pattern, offer valuable alternative perspectives:

-

Bischler-Möhlau Synthesis: This method forms 2-substituted indoles by heating an α-arylaminoketone, typically generated from an α-haloketone and an aniline, in the presence of a strong acid or Lewis acid.[6][7][8]

-

Madelung Synthesis: This reaction involves the high-temperature, base-catalyzed intramolecular cyclization of an N-phenylamide to form the indole ring.[9][10] Its vigorous conditions can limit its applicability for substrates with sensitive functional groups.[9]

This guide will focus principally on the Fischer synthesis due to its efficiency and historical precedent in preparing a wide variety of indole derivatives.[2][11]

The Fischer Indole Synthesis: A Detailed Exploration

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry.[1][3][4] It is a powerful reaction for creating the indole ring from simple precursors.

Reaction Mechanism

The reaction proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone, which then undergoes an acid-catalyzed intramolecular rearrangement and cyclization.[4][12]

-

Hydrazone Formation: A substituted phenylhydrazine (e.g., (4-methoxy-3-methylphenyl)hydrazine) reacts with an aldehyde or ketone to form a phenylhydrazone intermediate.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the subsequent rearrangement.[4][5]

-

[5][5]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, pericyclic[5][5]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement), which forms a new carbon-carbon bond and results in a di-imine intermediate.[4][5] This is often considered the rate-determining step.[12]

-

Cyclization & Aromatization: The resulting di-imine rearomatizes and then undergoes an acid-catalyzed intramolecular cyclization to form a cyclic aminal.

-

Elimination: Finally, the aminal eliminates a molecule of ammonia (NH₃) under acidic conditions, leading to the formation of the stable, aromatic indole ring.[4][5] Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole product.[4]

Experimental Protocol:

This protocol outlines a representative procedure based on the principles of the Fischer indole synthesis.

Step 1: Phenylhydrazone Formation

-

Reagents: To a solution of (4-methoxy-3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add a slight excess of acetone (1.1 eq).

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be monitored by Thin Layer Chromatography (TLC).

-

Isolation (Optional): The hydrazone can often be isolated by precipitation upon adding water to the reaction mixture, followed by filtration. However, the reaction is frequently carried out as a one-pot procedure where the crude hydrazone is taken directly to the next step.[5]

Step 2: Acid-Catalyzed Cyclization

-

Catalyst Selection: A variety of Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA)) or Lewis acids (e.g., ZnCl₂) can be used as catalysts.[3][4] PPA is often effective for achieving the high temperatures required for cyclization.

-

Reaction: Add the crude or isolated phenylhydrazone from Step 1 to pre-heated polyphosphoric acid (PPA) at 80-100 °C.

-

Heating: Stir the mixture vigorously at this temperature for 30-60 minutes. The reaction is typically exothermic and the color will darken significantly. Monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization: Neutralize the acidic aqueous solution with a base (e.g., concentrated NaOH or NH₄OH) to a pH of ~8-9.

-

Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-methoxy-4-methyl-1H-indole.

Data Summary: Reaction Parameters

The choice of catalyst and solvent significantly impacts yield and purity. The electron-donating nature of the para-methoxy group generally facilitates the reaction.[3]

| Parameter | Condition | Rationale / Notes |

| Carbonyl Source | Acetone | Leads to a 2,3-dimethylated indole. For the parent 1H-indole, a protected acetaldehyde equivalent would be needed. |

| Catalyst | Polyphosphoric Acid (PPA) | Acts as both a strong acid catalyst and a dehydrating agent. Requires careful handling and quenching. |

| Zinc Chloride (ZnCl₂) | A common Lewis acid catalyst. Can be less harsh than PPA but may require higher temperatures or longer reaction times.[5] | |

| Sulfuric Acid (H₂SO₄) | A strong Brønsted acid catalyst, often used in a solvent like ethanol or acetic acid.[4] | |

| Temperature | 80-120 °C | Sufficient thermal energy is required to overcome the activation barrier of the[5][5]-sigmatropic rearrangement. |

| Typical Yield | 50-70% | Yields are highly substrate-dependent. Side reactions or decomposition can occur under harsh acidic conditions.[13] |

Alternative Synthetic Approaches

While the Fischer synthesis is the workhorse for this target, other methods are important to consider for substrate scope or alternative substitution patterns.

Bischler-Möhlau Synthesis

This method involves the reaction of an α-bromo-acetophenone with an excess of an aniline to form a 2-aryl-indole.[8] Its direct application to synthesize 5-methoxy-4-methyl-1H-indole is not straightforward as it is primarily used for 2-substituted indoles.[7][14] However, modified procedures can expand its utility. Recent advancements have introduced milder conditions, such as using microwave irradiation, which can improve yields and reduce reaction times.[15]

Madelung Synthesis

The Madelung synthesis is characterized by the intramolecular cyclization of N-acyl-o-toluidines using a strong base at high temperatures (200-400 °C).[9] To synthesize the target molecule, one would start with N-acetyl-2,5-dimethyl-4-methoxyaniline. The harsh conditions are a significant drawback, although modern modifications, such as using LiN(SiMe₃)₂/CsF systems, have been developed to proceed under milder conditions.[16][17]

Purification and Characterization

Achieving high purity of the final product is critical for its use in subsequent research and development. A multi-step purification strategy is recommended.[18]

-

Acid-Base Extraction: After the initial workup, the crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The basic indole nitrogen will be protonated, moving the product into the aqueous layer and separating it from non-basic impurities. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.[18]

-

Column Chromatography: Silica gel column chromatography is a standard method for purifying indole derivatives. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

-

Recrystallization: For the final polishing step, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can yield highly pure, crystalline material.[18]

The purified 5-methoxy-4-methyl-1H-indole should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity. The compound should be stored under an inert atmosphere and protected from light to prevent oxidative degradation.[18]

Safety and Handling

The synthesis of indoles involves the use of hazardous materials that require strict adherence to safety protocols.

-

Phenylhydrazines: These compounds are often toxic and potential carcinogens. Handle in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Acids and Bases: Strong acids like PPA and H₂SO₄, and strong bases used for neutralization, are highly corrosive and can cause severe burns.[19] Always add acid to water, not the other way around, during quenching procedures.

-

Solvents: Organic solvents used for reaction and extraction are often flammable.[20][21] Keep away from ignition sources and use in a well-ventilated area.[19]

Always consult the Safety Data Sheet (SDS) for every reagent before use. [20][22] Ensure that appropriate emergency equipment (spill kits, safety showers, eyewash stations) is readily accessible.

Conclusion

The synthesis of 5-methoxy-4-methyl-1H-indole is most reliably achieved via the Fischer indole synthesis, a versatile and well-documented method. By understanding the underlying mechanism, researchers can rationally select catalysts and reaction conditions to optimize the synthesis. While alternative methods like the Bischler-Möhlau and Madelung syntheses exist, their application to this specific target is less direct. A robust purification strategy combining extraction and chromatography is essential for obtaining a high-purity product suitable for applications in drug discovery and development. Strict adherence to safety protocols is paramount throughout the entire synthetic process.

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]

-

YouTube. Fischer Indole Synthesis Mechanism | Organic Chemistry. [Link]

-

Oreate AI Blog. A Review of the Indole Synthesis Reaction System. [Link]

-

HIMEDIA. Safety Data Sheet: Kovacs' Indole Reagent. [Link]

-

Neogen. Kovac's Indole Reagent, Safety Data Sheet, English. [Link]

-

Merck Index. Bischler-Möhlau Indole Synthesis. [Link]

-

Arkivoc. Synthesis, reactivity and biological properties of methoxy-activated indoles. [Link]

-

Wikipedia. Madelung synthesis. [Link]

-

Wikipedia. Bischler–Möhlau indole synthesis. [Link]

-

The Hive. Solid-Phase Synthesis of 5-MeO-DMT (or DMT). [Link]

-

Universidad Autónoma de Nuevo León. The Fischer Indole Synthesis: A Semiempirical Study. [Link]

-

Organic Letters. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. [Link]

-

Química Organica.org. Madelung synthesis of indole. [Link]

-

Semantic Scholar. Bischler-Möhlau indole synthesis. [Link]

-

Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

-

PrepChem.com. Synthesis of 5-methoxy-indole. [Link]

-

HETEROCYCLES. development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. [Link]

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]

-

Organic Chemistry Portal. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. [Link]

-

SciSpace. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors. [Link]

-

ResearchGate. Madelung-Indole-Synthesis.pdf. [Link]

-

PMC - NIH. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

ResearchGate. 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. [Link]

-

PMC - NIH. 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. [Link]

- Google Patents.

Sources

- 1. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 7. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 10. Madelung synthesis of indole [quimicaorganica.org]

- 11. The Fischer Indole Synthesis: A Semiempirical Study. [ch.ic.ac.uk]

- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]

- 15. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]

- 16. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. himediadownloads.com [himediadownloads.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. neogen.com [neogen.com]

- 22. merckmillipore.com [merckmillipore.com]

Introduction: The Strategic Importance of the Substituted Indole Scaffold

An In-depth Technical Guide to the Chemical Properties of 5-methoxy-4-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its electron-rich nature and versatile reactivity allow for extensive functionalization, making it a cornerstone for drug discovery programs targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][3][4][5]

This guide focuses on a specific, strategically substituted derivative: 5-methoxy-4-methyl-1H-indole (CAS No. 302912-21-6). The presence of an electron-donating methoxy group at the 5-position and a methyl group at the 4-position significantly modulates the electronic properties and steric environment of the indole ring system.[1][6][7] This unique substitution pattern influences its synthesis, reactivity, and spectroscopic signature, making it a valuable building block for complex molecular architectures.[8] This document serves as a technical resource, providing in-depth insights into the synthesis, characterization, and chemical behavior of 5-methoxy-4-methyl-1H-indole, grounded in established chemical principles and experimental evidence.

Synthesis: Constructing the Core Heterocycle

The construction of the indole ring is a foundational task in heterocyclic chemistry. Among the various named reactions, the Fischer indole synthesis remains one of the most robust and widely utilized methods for preparing substituted indoles due to its versatility and tolerance of diverse functional groups.[2][9][10][11]

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine with an aldehyde or ketone.[10][11] The reaction proceeds through a key[12][12]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer, followed by the elimination of ammonia to yield the aromatic indole ring.[10] The choice of acid catalyst—ranging from Brønsted acids like polyphosphoric acid (PPA) and HCl to Lewis acids like ZnCl₂—is critical and can significantly impact reaction yields and purity.[9][10][13]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 6-fluoro-5-methoxy-7-methyl-1H-indole [smolecule.com]

- 5. Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-METHOXY-4-METHYLINDOLE | 302912-21-6 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-methoxy-4-methyl-1H-indole (CAS: 302912-21-6)

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 5-methoxy-4-methyl-1H-indole, a substituted indole of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes known information on closely related methoxyindoles to provide a predictive and rational framework for its study. We will delve into its physicochemical properties, propose a logical synthetic pathway, and explore its potential biological significance based on established structure-activity relationships within the indole class of compounds.

Introduction to the Methoxyindole Scaffold

Indole and its derivatives are fundamental heterocyclic structures that form the core of numerous natural products and synthetic pharmaceuticals. The electron-rich nature of the indole ring system makes it a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets. The introduction of a methoxy group (–OCH₃) significantly modulates the electronic properties of the indole ring, generally enhancing its reactivity and influencing its biological activity. Methoxyindoles are known to exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antiviral properties.

5-methoxy-4-methyl-1H-indole is a specific isomer within this class, and while not extensively studied, its unique substitution pattern suggests potential for novel biological activity. This guide aims to provide a foundational understanding of this molecule to stimulate and support further research.

Physicochemical Properties

While specific experimental data for 5-methoxy-4-methyl-1H-indole is not widely published, we can infer its general properties and compare them to its known isomers.

| Property | 5-methoxy-4-methyl-1H-indole (Predicted/Supplier Data) | 5-methoxy-3-methyl-1H-indole (Skatole, 5-methoxy-) | 5-methoxy-2-methyl-1H-indole |

| CAS Number | 302912-21-6 | 1075-35-0 | 1076-74-0 |

| Molecular Formula | C₁₀H₁₁NO | C₁₀H₁₁NO | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol | 161.20 g/mol | 161.20 g/mol |

| Melting Point | 76-79 °C | 64-66 °C[1] | 98-101 °C |

| Appearance | Predicted to be a solid at room temperature | White solid[1] | Off-white to tan crystalline powder |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. | Soluble in organic solvents. | Soluble in organic solvents. |

Rationale for Predicted Properties: The melting point of 76-79 °C is provided by some chemical suppliers. The solubility is predicted based on the general behavior of indole derivatives with similar molecular weights and functional groups. The presence of the N-H proton allows for hydrogen bonding, while the aromatic and methyl groups contribute to its lipophilicity.

Proposed Synthesis and Rationale

Proposed Fischer Indole Synthesis of 5-methoxy-4-methyl-1H-indole

This proposed synthesis starts from the commercially available 3-methyl-4-methoxyaniline.

Caption: Proposed Fischer Indole Synthesis Workflow.

Experimental Protocol (Hypothetical):

-

Step 1: Formation of (3-methyl-4-methoxyphenyl)hydrazine:

-

Dissolve 3-methyl-4-methoxyaniline in hydrochloric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Reduce the diazonium salt in situ using a suitable reducing agent like tin(II) chloride or sodium sulfite to yield the corresponding phenylhydrazine.

-

-

Step 2: Condensation with Propionaldehyde:

-

React the (3-methyl-4-methoxyphenyl)hydrazine with propionaldehyde in a suitable solvent like ethanol.

-

This condensation reaction will form the corresponding hydrazone.

-

-

Step 3: Fischer Indole Cyclization:

-

Treat the hydrazone with a strong acid catalyst such as sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride.

-

Heat the reaction mixture to induce a[1][1]-sigmatropic rearrangement, followed by the elimination of ammonia to form the indole ring.

-

Purify the final product, 5-methoxy-4-methyl-1H-indole, using column chromatography.

-

Causality behind Experimental Choices:

-

Choice of Starting Material: 3-methyl-4-methoxyaniline is chosen because its substituents will directly translate to the desired 4-methyl and 5-methoxy substitution pattern on the final indole product.

-

Choice of Synthesis Method: The Fischer indole synthesis is selected due to its versatility and tolerance for various functional groups on the phenylhydrazine precursor.

-

Choice of Reagents: The reagents for diazotization, reduction, and cyclization are standard and well-documented for this type of transformation, offering a high probability of success.

Spectroscopic Data (Predicted)

-

¹H NMR:

-

An N-H proton signal is expected to appear as a broad singlet in the region of δ 8.0-8.5 ppm.

-

The aromatic protons on the benzene ring will appear in the region of δ 6.5-7.5 ppm. The specific splitting patterns will depend on the coupling between the protons at positions 6 and 7.

-

The protons at positions 2 and 3 of the pyrrole ring will likely appear as multiplets between δ 6.5 and 7.5 ppm.

-

The methoxy group (–OCH₃) will show a sharp singlet at around δ 3.8-4.0 ppm.

-

The methyl group (–CH₃) at position 4 will appear as a singlet around δ 2.2-2.5 ppm.

-

-

¹³C NMR:

-

The carbon atoms of the indole ring are expected to resonate in the range of δ 100-140 ppm.

-

The carbon of the methoxy group will be around δ 55-60 ppm.

-

The carbon of the methyl group will be in the upfield region, around δ 15-20 ppm.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) would be observed at m/z = 161.

-

Potential Biological Activity and Applications in Drug Discovery

The biological activity of 5-methoxy-4-methyl-1H-indole has not been specifically reported. However, based on the extensive research on related methoxyindoles, we can hypothesize its potential therapeutic applications.

Anticancer Potential

Many substituted indoles, including those with methoxy groups, have demonstrated significant anticancer activity. For example, some 5-methoxyindole derivatives have been investigated as Nur77 modulators, which can induce apoptosis in cancer cells.[2] The substitution pattern on the indole ring is crucial for this activity. The presence of the methoxy group at the 5-position and a methyl group at the 4-position in 5-methoxy-4-methyl-1H-indole could lead to novel interactions with anticancer targets.

Caption: Hypothetical Anticancer Signaling Pathway.

Anti-inflammatory and Analgesic Properties

Indole derivatives are known to possess anti-inflammatory and analgesic properties. Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), is an indole derivative. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes. Methoxy-substituted indoles have also been investigated for their analgesic effects, with some acting as opioid receptor agonists.[3]

Melatonin Receptor Agonism/Antagonism

Melatonin (5-methoxy-N-acetyltryptamine) is a neurohormone with a 5-methoxyindole core. Consequently, many synthetic 5-methoxyindoles have been explored as melatonin receptor agonists or antagonists, with potential applications in treating sleep disorders, circadian rhythm disturbances, and some forms of cancer.[4] The substitution pattern of 5-methoxy-4-methyl-1H-indole makes it a candidate for investigation in this area.

Conclusion and Future Directions

5-methoxy-4-methyl-1H-indole represents an under-explored area of indole chemistry and pharmacology. This guide has provided a framework for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry and biology of related methoxyindoles.

Future research should focus on:

-

Definitive Synthesis and Characterization: A validated, high-yield synthesis of 5-methoxy-4-methyl-1H-indole is required, along with full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) to confirm its structure.

-

Biological Screening: The compound should be screened against a panel of biological targets, including cancer cell lines, inflammatory pathway enzymes, and melatonin receptors, to identify any significant bioactivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues will help to elucidate the SAR and identify key structural features for any observed biological activity.

By building upon the foundational knowledge of the indole scaffold, researchers can unlock the potential of novel derivatives like 5-methoxy-4-methyl-1H-indole for the development of new therapeutic agents.

References

- Yadav, G., & Singh, P. (2021).

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 12, 2026, from [Link]

- Spadoni, G., Balsamini, C., Bedini, A., Diamantini, G., Di Giacomo, B., Tontini, A., Tarzia, G., & Caignard, D. H. (1998). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 41(19), 3624–3634.

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 5-methoxy-1-methyl-1H-indole. Retrieved January 12, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-methoxy-indole. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). 1H-Indole, 5-methoxy-. Retrieved January 12, 2026, from [Link]

- Zhang, X., Liu, C., Zhang, M., Wang, L., Zhang, Y., Fang, M., Zeng, J., & Wu, Z. (2020). Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. European Journal of Medicinal Chemistry, 204, 112608.

-

MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved January 12, 2026, from [Link]

-

mzCloud. (n.d.). 5 Methoxyindole. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 5-Methoxyindole. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (n.d.). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved January 12, 2026, from [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved January 12, 2026, from [Link]

-

PMC. (n.d.). Modular synthetic routes to biologically active indoles from lignin. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.

-

NIH. (n.d.). Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists. Retrieved January 12, 2026, from [Link]

- Takayama, H. (2004). Chemistry and pharmacology of analgesic indole alkaloids from the rubiaceous plant, Mitragyna speciosa. Chemical & Pharmaceutical Bulletin, 52(8), 916–928.

-

PubChem. (n.d.). 5-(4-methoxyphenyl)-1H-indole. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Retrieved January 12, 2026, from [Link]

-

NIH. (n.d.). Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists. Retrieved January 12, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and pharmacology of analgesic indole alkaloids from the rubiaceous plant, Mitragyna speciosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Structural Imperative in Drug Discovery

An In-Depth Technical Guide to the Spectroscopic Data of 5-methoxy-4-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the indole scaffold remains a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. 5-methoxy-4-methyl-1H-indole is a key heterocyclic building block whose utility is defined by its precise three-dimensional structure and electronic properties. Unambiguous characterization of this and related molecules is not merely an academic exercise; it is a critical prerequisite for ensuring the integrity of research data, the reproducibility of synthetic protocols, and the ultimate safety and efficacy of a potential drug candidate.

This guide provides a comprehensive analysis of the spectroscopic signature of 5-methoxy-4-methyl-1H-indole. As a senior application scientist, the focus here is not just on the data itself, but on the underlying principles and experimental rationale. We will explore how a multi-technique spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—converges to create a detailed and validated molecular portrait. This document is structured to provide not only reference data but also the scientific reasoning behind the interpretation, empowering researchers to apply these principles to their own work.

Molecular Structure and Atom Numbering

A foundational step in any spectroscopic analysis is to establish a clear and consistent atom numbering system. This allows for the precise assignment of signals to specific nuclei within the molecule, forming the basis for all subsequent structural elucidation.

Caption: Numbering scheme for 5-methoxy-4-methyl-1H-indole.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: ¹H NMR is the cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of each hydrogen atom, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling). The choice of a deuterated solvent is critical; solvents like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for indole derivatives as they are excellent at solubilizing the compound without contributing interfering proton signals.[1] The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS), set to 0.00 ppm.

Experimental Protocol: Sample Preparation

A self-validating protocol ensures reproducibility and high-quality data.

-

Mass Measurement: Accurately weigh 5-10 mg of the 5-methoxy-4-methyl-1H-indole sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved, creating a clear, homogenous solution.[2]

-

Filtration and Transfer: To remove any microscopic particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a 5 mm NMR tube.[2]

-

Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard acquisition parameters, ensuring sufficient scans to achieve a good signal-to-noise ratio.

Data Interpretation and Expected Spectrum

The electronic effects of the methoxy group (electron-donating) and the indole nitrogen, combined with the methyl substituent, dictate the chemical shifts of the aromatic and pyrrolic protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H1 (N-H) | ~8.0 - 8.2 | broad singlet | - | 1H | The N-H proton of indoles is typically deshielded and often appears as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding.[2] |

| H2 | ~7.1 - 7.2 | triplet | J ≈ 2.5-3.0 | 1H | Coupled to H1 and H3. The chemical shift is typical for the C2-proton of the indole ring.[3] |

| H3 | ~6.4 - 6.5 | triplet | J ≈ 2.5-3.0 | 1H | Coupled to H1 and H2. Generally appears upfield compared to H2.[3] |

| H6 | ~6.9 - 7.0 | doublet | J ≈ 8.5-9.0 | 1H | Ortho-coupled to H7. Shielded by the C5-methoxy group. |

| H7 | ~7.1 - 7.2 | doublet | J ≈ 8.5-9.0 | 1H | Ortho-coupled to H6. |

| C4-CH₃ | ~2.4 - 2.5 | singlet | - | 3H | Aromatic methyl group protons, appearing in a characteristic region. |

| C5-OCH₃ | ~3.8 - 3.9 | singlet | - | 3H | Methoxy group protons, deshielded by the attached oxygen atom. |

Note: Predicted values are based on analysis of similar structures and established principles of NMR spectroscopy.[4]

Caption: Workflow for ¹H NMR analysis of 5-methoxy-4-methyl-1H-indole.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: ¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. In a standard proton-decoupled experiment, each unique carbon atom gives a single sharp peak, making it a powerful tool for confirming the number of distinct carbon environments. The chemical shifts are highly sensitive to the electronic environment, allowing for the differentiation of sp³, sp², aromatic, and carbonyl carbons.

Data Interpretation and Expected Spectrum

The assignment of carbon signals is based on established chemical shift ranges and substituent effects. The electron-donating methoxy group will cause a significant downfield shift for the carbon it is attached to (C5) and an upfield shift for the ortho and para carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C2 | ~123 - 125 | Typical chemical shift for the C2 carbon in the indole pyrrole ring. |

| C3 | ~102 - 104 | Shielded carbon of the pyrrole ring, adjacent to the fusion point. |

| C3a | ~128 - 130 | Bridgehead carbon, part of the aromatic system. |

| C4 | ~115 - 117 | Aromatic carbon bearing the methyl group. |

| C5 | ~154 - 156 | Aromatic carbon attached to the strongly deshielding oxygen of the methoxy group. |

| C6 | ~111 - 113 | Shielded aromatic carbon, ortho to the electron-donating methoxy group. |

| C7 | ~110 - 112 | Aromatic carbon adjacent to the pyrrole nitrogen. |

| C7a | ~131 - 133 | Bridgehead carbon adjacent to the pyrrole nitrogen. |

| C4-CH₃ | ~15 - 17 | Aliphatic methyl carbon attached to an aromatic ring. |

| C5-OCH₃ | ~55 - 56 | Aliphatic methoxy carbon, deshielded by oxygen. |

Note: Predicted values are based on analysis of similar structures such as 5-methoxy-3-methyl-1H-indole and 3,4-dimethyl-1H-indole and general ¹³C NMR principles.[4][5]

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹), which acts as a molecular fingerprint. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[6]

Experimental Protocol: ATR-IR

-

Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount of the solid 5-methoxy-4-methyl-1H-indole sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

Data Interpretation and Expected Spectrum

The IR spectrum of an indole derivative is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3400 | N-H stretch | Indole N-H | Medium, Sharp |

| 3100-3000 | C-H stretch | Aromatic C-H | Medium |

| 2980-2850 | C-H stretch | Aliphatic C-H (CH₃) | Medium |

| ~1620, ~1470 | C=C stretch | Aromatic Ring | Strong-Medium |

| ~1220 | C-O stretch | Aryl-alkyl ether | Strong |

| ~780 | =C-H bend | Out-of-plane bending | Strong |

Note: These assignments are based on typical vibrational frequencies for substituted indoles.[7][8] An experimental ATR-IR spectrum for 5-methoxy-4-methyl-1H-indole is available in public databases, confirming these characteristic peaks.[6]

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, allowing for the confirmation of its molecular formula. Furthermore, the fragmentation pattern observed, particularly with techniques like Electron Ionization (EI), offers valuable clues about the molecule's structure. The way a molecule breaks apart upon ionization is often predictable and characteristic of its structural motifs.[9]

Data Interpretation and Expected Spectrum

The molecular formula for 5-methoxy-4-methyl-1H-indole is C₁₀H₁₁NO, giving it a monoisotopic mass of approximately 175.08 Da.

| m/z Value | Ion | Rationale |

| 175 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule. |

| 160 | [M-CH₃]⁺ | A very common and stable fragment resulting from the loss of a methyl radical from either the C4-methyl or the methoxy group. This is often a prominent peak in the spectrum. |

| 132 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment is a characteristic fragmentation pathway for methoxy-substituted aromatic compounds. |

digraph "fragmentation" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[M]⁺˙\nm/z = 175"]; M_minus_Me [label="[M-CH₃]⁺\nm/z = 160"]; M_minus_Me_minus_CO [label="[M-CH₃-CO]⁺\nm/z = 132"];

M -> M_minus_Me [label="- •CH₃"]; M_minus_Me -> M_minus_Me_minus_CO [label="- CO"]; }

Caption: Proposed primary fragmentation pathway for 5-methoxy-4-methyl-1H-indole in EI-MS.

Conclusion

The comprehensive characterization of 5-methoxy-4-methyl-1H-indole requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy collaboratively define the carbon-hydrogen framework and the precise connectivity of the atoms. Infrared spectroscopy provides rapid confirmation of key functional groups, such as the indole N-H and the aryl ether linkage. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these methods provide a robust and self-validating dataset that confirms the identity, structure, and purity of the molecule, an essential standard for any application in research and drug development.

References

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]7]

-

SpectraBase. (n.d.). 5-methoxy-4-methyl-1H-indole. Retrieved from [Link]6]

-

Jinjing Chemical. (n.d.). What are the infrared spectral characteristics of 99% Indole? Retrieved from [Link]8]

-

The Royal Society of Chemistry. (2016). Supporting information for "Iridium-Catalyzed Methylation of Indoles and Pyrroles with Methanol". Retrieved from [Link]4]

- Poucher, C. J., & Behnke, J. (1974). The Aldrich Library of Infrared Spectra. Aldrich Chemical Company.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]5]

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry (6th ed.). McGraw-Hill.

-

ResearchGate. (n.d.). Typical mass spectrum and proposed fragmentation pathways of indole alkaloids. Retrieved from [Link]9]

-

Jardine, R. V., & Brown, R. K. (1964). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry, 42(12), 2826-2831.[3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. rsc.org [rsc.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. jinjingchemical.com [jinjingchemical.com]

- 9. researchgate.net [researchgate.net]

1H NMR spectrum of 5-methoxy-4-methyl-1H-indole

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-methoxy-4-methyl-1H-indole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-methoxy-4-methyl-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for acquiring and interpreting the spectrum of this substituted indole. We will explore the predicted chemical shifts, coupling constants, and multiplicities for each proton environment, grounded in established NMR theory and data from analogous structures. Furthermore, this guide presents a detailed experimental protocol for spectral acquisition and a logical workflow for structural elucidation, underscoring the pivotal role of NMR spectroscopy in the unambiguous characterization of complex heterocyclic molecules.

Introduction: The Structural Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The specific substitution pattern on the indole ring profoundly influences its pharmacological profile. 5-methoxy-4-methyl-1H-indole is a compound of interest for synthetic chemists and drug discovery teams, making its unambiguous structural characterization essential. ¹H NMR spectroscopy stands as the primary analytical technique for this purpose, offering detailed insights into the molecular architecture by probing the electronic environment of every proton.[2] This guide provides an expert-level walkthrough of the predicted ¹H NMR spectrum of this molecule and the methodology to confirm its structure.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the 5-methoxy-4-methyl-1H-indole molecule. The structure contains nine distinct proton signals, which can be categorized as follows: the indole N-H proton, three aromatic protons on the benzene ring, two protons on the pyrrole ring, the methoxy group protons, and the methyl group protons.

Below is a diagram of the molecular structure with protons labeled for subsequent discussion.

Caption: Molecular structure of 5-methoxy-4-methyl-1H-indole with key protons labeled.

Predicted ¹H NMR Spectral Features

The predicted ¹H NMR spectrum is derived from fundamental principles of chemical shifts and spin-spin coupling, supplemented by spectral data from structurally related indole derivatives.[3][4][5] The electron-donating effects of the methoxy (-OCH₃) group and the methyl (-CH₃) group, along with the inherent electronic properties of the indole ring system, dictate the precise chemical shifts.

Indole N-H Proton (H-1)

The N-H proton of the indole ring is typically observed as a broad singlet in the downfield region of the spectrum, usually between δ 8.0 and 11.0 ppm.[6][7] Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects. The signal is often broad due to quadrupole coupling with the nitrogen atom and chemical exchange.[8]

-

Predicted Chemical Shift (δ): 8.0 - 8.5 ppm

-

Predicted Multiplicity: Broad singlet (br s)

-

Integration: 1H

Pyrrole Ring Protons (H-2 and H-3)

The protons at the C-2 and C-3 positions of the indole ring have characteristic chemical shifts.

-

H-2: This proton is adjacent to the nitrogen atom and typically appears as a triplet or a doublet of doublets due to coupling with H-1 (N-H) and H-3. Its chemical shift is generally in the range of δ 7.0 - 7.5 ppm.

-

H-3: This proton is coupled to H-2 and often shows a triplet. It is generally found slightly upfield from H-2, around δ 6.5 ppm.

-

Predicted Chemical Shift (δ) H-2: ~7.2 ppm

-

Predicted Multiplicity H-2: Triplet (t) or Doublet of Doublets (dd)

-

Integration: 1H

-

Predicted Chemical Shift (δ) H-3: ~6.5 ppm

-

Predicted Multiplicity H-3: Triplet (t)

-

Integration: 1H

Benzene Ring Protons (H-6 and H-7)

The benzene portion of the indole contains two aromatic protons at positions C-6 and C-7. The substitution at C-4 and C-5 simplifies this spin system.

-

H-7: This proton is ortho to the indole nitrogen and is expected to be a doublet, coupled to H-6. It is typically the most downfield of the benzene ring protons, appearing around δ 7.3 - 7.6 ppm.

-

H-6: This proton is ortho to H-7, appearing as a doublet. The electron-donating methoxy group at C-5 will shield this proton, shifting it upfield compared to H-7. It is expected around δ 6.8 - 7.0 ppm.

-

Predicted Chemical Shift (δ) H-7: ~7.4 ppm

-

Predicted Multiplicity H-7: Doublet (d)

-

Integration: 1H

-

Predicted Chemical Shift (δ) H-6: ~6.9 ppm

-

Predicted Multiplicity H-6: Doublet (d)

-

Integration: 1H

Substituent Protons (-OCH₃ and -CH₃)

The protons of the methoxy and methyl substituents give rise to characteristic sharp singlet signals.

-

5-OCH₃ Protons: The three equivalent protons of the methoxy group typically appear as a sharp singlet in the range of δ 3.8 - 4.0 ppm.[3]

-

4-CH₃ Protons: The methyl group protons at C-4 will also produce a sharp singlet, typically found further upfield in the range of δ 2.2 - 2.5 ppm.[5]

-

Predicted Chemical Shift (δ) 5-OCH₃: ~3.9 ppm

-

Predicted Multiplicity 5-OCH₃: Singlet (s)

-

Integration: 3H

-

Predicted Chemical Shift (δ) 4-CH₃: ~2.4 ppm

-

Predicted Multiplicity 4-CH₃: Singlet (s)

-

Integration: 3H

Summary of Predicted ¹H NMR Data

The predicted spectral data for 5-methoxy-4-methyl-1H-indole in a standard solvent like CDCl₃ are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (N-H) | 8.0 - 8.5 | br s | - | 1H |

| H-7 | ~7.4 | d | JH7-H6 ≈ 8.0-9.0 | 1H |

| H-2 | ~7.2 | t or dd | JH2-H3 ≈ 2.5-3.0 | 1H |

| H-6 | ~6.9 | d | JH6-H7 ≈ 8.0-9.0 | 1H |

| H-3 | ~6.5 | t | JH3-H2 ≈ 2.5-3.0 | 1H |

| 5-OCH₃ | ~3.9 | s | - | 3H |

| 4-CH₃ | ~2.4 | s | - | 3H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality, interpretable spectrum requires careful sample preparation and parameter selection. This protocol is designed to be a self-validating system for obtaining reliable data.

Objective: To obtain a high-resolution ¹H NMR spectrum of 5-methoxy-4-methyl-1H-indole for structural confirmation.

Materials:

-

5-methoxy-4-methyl-1H-indole (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

High-quality 5 mm NMR tube

-

Pasteur pipette

-

Vortex mixer

-

NMR Spectrometer (400 MHz or higher recommended)[9]

Methodology:

-

Sample Preparation: a. Weigh approximately 5 mg of the compound directly into a clean, dry vial. b. Add ~0.6 mL of CDCl₃ with TMS to the vial. The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[2] c. Gently vortex the sample until the solid is completely dissolved. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. e. Cap the NMR tube securely.

-

Spectrometer Setup and Calibration: a. Insert the sample into the NMR magnet. b. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is critical for maintaining magnetic field stability during the experiment. c. Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils to minimize the peak width and improve the lineshape of a reference signal (typically the solvent residual peak or TMS). A well-shimmed sample is essential for resolving fine coupling patterns.

-

Data Acquisition: a. Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm). b. Use a standard 90° pulse-acquire sequence. c. Set the number of scans (transients) to 16 or 32 to achieve an adequate signal-to-noise ratio. The number can be increased for very dilute samples. d. Incorporate a relaxation delay (d1) of 2-5 seconds between scans to ensure complete T1 relaxation for all protons, which is crucial for accurate signal integration.[10] e. Acquire the Free Induction Decay (FID) data.

-

Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate all resolved peaks. Set the integral of a well-resolved signal corresponding to a known number of protons (e.g., the 3H singlet of the methyl group) to its integer value to normalize the other integrals. e. Perform peak picking to identify the precise chemical shift of each signal.

Workflow for Spectral Interpretation and Structural Confirmation

The final step is to correlate the processed spectrum with the proposed structure. This logical workflow ensures a rigorous and unbiased interpretation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

A Technical Guide to the ¹³C NMR Spectroscopic Signature of 5-Methoxy-4-Methyl-1H-Indole

This document provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 5-methoxy-4-methyl-1H-indole. Tailored for researchers, chemists, and professionals in drug development, this guide synthesizes predictive data with foundational NMR principles to offer a comprehensive spectroscopic profile of this important heterocyclic compound. We will delve into the rationale behind chemical shift assignments, provide a validated experimental protocol for data acquisition, and interpret the spectral data based on established substituent effects in indole chemistry.

Introduction: The Structural Significance of Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry and natural products, forming the core of numerous biologically active compounds.[1] The specific substitution pattern, such as the methoxy and methyl groups in 5-methoxy-4-methyl-1H-indole, critically influences the molecule's electronic environment and, consequently, its biological and chemical properties. Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy serves as an indispensable tool for this purpose. It provides a unique fingerprint of the carbon skeleton, revealing subtle electronic changes induced by substituents.

Molecular Structure and Carbon Numbering

A clear and unambiguous numbering system is essential for the correct assignment of NMR signals. The standard IUPAC numbering for the indole ring is applied, as illustrated in the diagram below. This convention will be used throughout this guide for all spectral assignments.

Caption: Structure and numbering of 5-methoxy-4-methyl-1H-indole.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for 5-methoxy-4-methyl-1H-indole in a standard NMR solvent such as deuterochloroform (CDCl₃). The prediction is derived from the base values of indole and the known effects of methyl and methoxy substituents on the benzene and pyrrole rings.[2][3]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~123.5 | Relatively insensitive to benzene ring substitution. |

| C3 | ~102.0 | Shielded by the nitrogen lone pair; minor influence from remote substituents. |

| C3a | ~129.0 | Quaternary carbon; influenced by fusion and adjacent substituents. |

| C4 | ~120.0 | ipso-carbon for the methyl group, deshielded relative to C4 in indole. |

| C5 | ~154.5 | ipso-carbon for the methoxy group, strongly deshielded by the oxygen atom. |

| C6 | ~103.0 | ortho to the electron-donating methoxy group, resulting in significant shielding. |

| C7 | ~111.0 | meta to the methoxy group, less affected but slightly shielded. |

| C7a | ~132.0 | Quaternary carbon, influenced by the adjacent nitrogen and benzene ring substituents. |

| 4-CH₃ | ~10.0 | Typical chemical shift for a methyl group on an aromatic ring.[4] |

| 5-OCH₃ | ~55.8 | Typical chemical shift for a methoxy group attached to an aromatic ring.[5] |

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for 5-methoxy-4-methyl-1H-indole, the following experimental protocol is recommended. This protocol represents a self-validating system for the structural confirmation of the compound.

Workflow for ¹³C NMR Analysis

Caption: Standard workflow for acquiring ¹³C NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 5-methoxy-4-methyl-1H-indole.

-

Dissolve the sample in approximately 0.6 mL of deuterochloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Configuration:

-

Use a spectrometer operating at a ¹H frequency of 400 MHz or higher (¹³C frequency ≥ 100 MHz).

-

Equip the spectrometer with a broadband or dual-channel probe.

-

Set the sample temperature to 25 °C (298 K) and allow it to equilibrate for 5-10 minutes.

-

-

Data Acquisition Parameters (¹³C Proton-Decoupled):

-

Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time (AQ): ~1.0 - 1.5 seconds.

-

Relaxation Delay (D1): 2 seconds. This allows for sufficient relaxation of quaternary carbons.

-

Pulse Width: A 30° flip angle is recommended to reduce the experiment time without significantly compromising the signal of quaternary carbons.

-

Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. The acquisition should continue until a signal-to-noise ratio of >20:1 is achieved for the weakest signal (typically quaternary carbons).

-

Decoupling: Use a standard proton broadband decoupling sequence during acquisition.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT).

-

Carefully phase the spectrum and apply a baseline correction.

-

Calibrate the spectrum by setting the TMS signal to 0.0 ppm or the residual CDCl₃ signal to 77.16 ppm.

-

In-Depth Spectral Analysis and Interpretation

The predicted ¹³C NMR spectrum of 5-methoxy-4-methyl-1H-indole is a composite of the electronic features of the indole nucleus and its substituents.

-

Pyrrole Ring Carbons (C2, C3): C2 (~123.5 ppm) and C3 (~102.0 ppm) are characteristic of the indole pyrrole ring.[6] C3 is notably upfield due to the strong shielding effect of the adjacent nitrogen atom. These shifts are generally less perturbed by substituents on the benzene portion of the molecule.[2]

-

Benzene Ring Carbons (C4, C5, C6, C7):

-

C5 (~154.5 ppm): The carbon directly attached to the methoxy group (ipso-carbon) is the most downfield signal in the aromatic region. The high electronegativity of the oxygen atom causes a strong deshielding effect. For comparison, the C5 in 5-methoxyindole appears around 154.0 ppm.

-

C4 (~120.0 ppm): The methyl group at C4 causes a moderate deshielding effect at the point of attachment (ipso effect) compared to an unsubstituted carbon, but it is also ortho to the electron-donating methoxy group, which provides a shielding effect. The net result is a complex shift, predicted here to be around 120.0 ppm.

-

C6 (~103.0 ppm): This carbon is ortho to the strongly electron-donating methoxy group, leading to a significant increase in electron density and a pronounced upfield (shielded) shift. This is one of the most diagnostic signals in the spectrum.

-

C7 (~111.0 ppm): Being meta to the methoxy group, C7 is only slightly affected and typically shows a small upfield shift compared to the parent indole.

-

-

Bridgehead Carbons (C3a, C7a): These quaternary carbons are located at the fusion of the two rings. Their chemical shifts (~129.0 and ~132.0 ppm, respectively) are influenced by the overall aromatic system and the adjacent heteroatom/substituents. They are often broader and have lower intensity than protonated carbons due to longer relaxation times.

-

Substituent Carbons (4-CH₃, 5-OCH₃):

-

4-CH₃ (~10.0 ppm): The signal for the methyl carbon appears in the far upfield region of the spectrum, consistent with an alkyl group attached to an aromatic ring.[4]

-

5-OCH₃ (~55.8 ppm): The methoxy carbon signal is highly characteristic and appears in a narrow window between 55-60 ppm for most aromatic ethers.[5]

-

Conclusion

This technical guide provides a robust, predictive framework for the ¹³C NMR spectrum of 5-methoxy-4-methyl-1H-indole. By leveraging established principles of substituent effects and providing a validated experimental protocol, researchers are equipped to unambiguously identify and characterize this compound. The detailed analysis of expected chemical shifts serves as a reliable reference for synthetic chemists and drug development professionals working with substituted indole scaffolds.

References

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Available at: [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link] (Note: A general reference to a relevant topic, specific video may vary).

-

The Royal Society of Chemistry. (n.d.). Supporting information for a related chemical synthesis. Available at: [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-384. Available at: [Link]

-

Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. Available at: [Link]

-

Wiley-VCH. (n.d.). Supporting Information for a related chemical synthesis. Available at: [Link]

-

Kovács, A., et al. (2012). Interpretation of substituent-induced ¹³C NMR chemical shifts of oxindoles. New Journal of Chemistry, 36(3), 736-743. Available at: [Link]

-

MDPI. (2015). ¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 20(8), 14867-14901. Available at: [Link]

-

ACD/Labs. (n.d.). Using Predicted ¹³C NMR Spectra with Open Resources for Structure Dereplication. Available at: [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate NMR Data. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins. Available at: [Link]

-

Sairam, S., et al. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 735-745. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Molecules, 26(11), 3321. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR: Intermediate Level, Spectrum 5. Available at: [Link]

-

ACS Publications. (1975). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry, 40(24), 3531-3535. Available at: [Link]

-

El-Sayed, M. A. F. (2017). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2017(4), 162-205. Available at: [Link]

-

International Union of Crystallography. (2025). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate. Available at: [Link]

-

IUCr Journals. (2025). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate. Available at: [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 3. Indole(120-72-9) 13C NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Mass spectrometry of 5-methoxy-4-methyl-1H-indole

An In-Depth Technical Guide to the Mass Spectrometry of 5-methoxy-4-methyl-1H-indole

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-methoxy-4-methyl-1H-indole (C₁₀H₁₁NO, Mol. Wt. 161.20 g/mol ), a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. While empirical data for this specific molecule is not widely published, this document synthesizes established principles of mass spectrometry and known fragmentation patterns of related indole alkaloids to present a predictive, in-depth framework for its characterization. We will explore ionization methodologies, propose detailed fragmentation pathways under Electron Ionization (EI), and outline robust experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, identification, and quality control of novel indole-based compounds.

Introduction to the Analytical Challenge

The Indole Scaffold in Modern Research

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and psychoactive compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules that interact with a wide range of biological targets. The substitution pattern on the indole core, such as the methoxy and methyl groups in 5-methoxy-4-methyl-1H-indole, critically influences the molecule's pharmacological and metabolic profile.

Physicochemical Properties of 5-methoxy-4-methyl-1H-indole

The subject of this guide, 5-methoxy-4-methyl-1H-indole, is a solid at room temperature with a molecular weight of 161.20 g/mol . Its structure combines the foundational indole nucleus with a methoxy group at the 5-position and a methyl group at the 4-position. This substitution pattern is expected to significantly influence its behavior in a mass spectrometer, providing a unique fragmentation "fingerprint" that can be used for its unambiguous identification.

The Indispensable Role of Mass Spectrometry

Mass spectrometry is an essential analytical technique for the structural elucidation and quantification of organic molecules. By measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments, it provides definitive information about molecular weight and composition. For drug development professionals, mass spectrometry is critical for confirming the identity of synthesized compounds, identifying metabolites, and detecting impurities.

Core Principles for the Analysis of Substituted Indoles

The choice of ionization technique is paramount and is dictated by the analyte's properties and the desired analytical outcome.

Ionization Techniques: A Comparative Overview

-

Electron Ionization (EI): This is a high-energy, "hard" ionization technique typically used in GC-MS. It involves bombarding the analyte with a beam of electrons (commonly 70 eV), leading to the formation of a radical cation (M⁺•) and extensive, reproducible fragmentation.[1] EI is exceptionally useful for structural elucidation due to its rich fragmentation spectra, which are often comparable to established spectral libraries like those from NIST.[2][3]

-

Electrospray Ionization (ESI): This is a "soft" ionization technique used in LC-MS. It generates ions by creating a fine spray of charged droplets from a solution, resulting in minimal fragmentation.[4] ESI typically produces protonated molecules [M+H]⁺ or other adducts. While it provides accurate molecular weight information, it requires tandem mass spectrometry (MS/MS) to induce and analyze fragmentation for detailed structural insights.[5]

Electron Ionization (EI) Mass Spectrometry: A Predictive Analysis

Under EI conditions, 5-methoxy-4-methyl-1H-indole is expected to produce a distinct pattern of fragments. The molecular ion peak should be clearly visible, a common characteristic of aromatic systems which can stabilize the radical cation.[6]

The Molecular Ion (M⁺•)

The molecular ion peak is predicted to appear at m/z 161 . As an odd-electron species containing a single nitrogen atom, its nominal mass is odd, consistent with the Nitrogen Rule.[7]

Predicted Fragmentation Pathways

The fragmentation of the M⁺• at m/z 161 is directed by the functional groups and the stable indole core. The primary fragmentation events are hypothesized to be losses of small, stable radicals and neutral molecules.

-

Loss of a Methyl Radical ([M - 15]⁺): The most facile fragmentation is often the cleavage of the methyl group from the methoxy ether, a classic α-cleavage pathway for aryl methyl ethers.[7] This results in a highly stable, resonance-delocalized oxonium ion at m/z 146 . This is frequently the base peak in the spectra of such compounds.

-

Loss of Formaldehyde ([M - 30]⁺•): A common rearrangement pathway for methoxy-substituted aromatics involves the loss of neutral formaldehyde (CH₂O), leading to a radical cation at m/z 131 .

-

Loss of CO from the [M-15]⁺ Ion ([M - 43]⁺): The m/z 146 fragment can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic-type ions, yielding a fragment at m/z 118 .

-

Loss of HCN from the Indole Ring ([M - 27]⁺): Cleavage of the heterocyclic ring through the loss of hydrogen cyanide (HCN) is a hallmark of indole fragmentation. This could occur from the m/z 131 ion, leading to a fragment at m/z 104 .

The diagram below illustrates these predicted primary fragmentation pathways.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. 1H-Indole, 5-methoxy- [webbook.nist.gov]

- 3. Mass Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]

- 4. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

Navigating the Bioactive Landscape of 5-Methoxyindoles: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

Introduction

The indole nucleus, a quintessential heterocyclic scaffold, has long been a cornerstone of medicinal chemistry, lending its versatile structure to a vast array of biologically active molecules. The introduction of a methoxy group at the 5-position of this indole ring gives rise to the 5-methoxyindole family, a class of compounds with profound and diverse pharmacological activities. The electron-donating nature of the 5-methoxy group significantly influences the electronic properties of the indole ring, enhancing its interaction with various biological targets.[1] This guide provides a comprehensive technical overview of the biological activities of 5-methoxyindole derivatives, offering insights into their synthesis, mechanisms of action, and therapeutic potential for researchers, scientists, and drug development professionals. While the specific biological activity of 5-methoxy-4-methyl-1H-indole remains largely unexplored in publicly available scientific literature, the broader class of 5-methoxyindoles presents a rich and promising field of study.

The 5-Methoxyindole Core: A Gateway to Diverse Biological Activities

The 5-methoxyindole scaffold is a recurring motif in numerous natural products and synthetic drugs, demonstrating a remarkable spectrum of pharmacological properties.[2] This versatility stems from its ability to serve as a pharmacophore for a range of receptors and enzymes, leading to applications in oncology, neuropharmacology, and infectious diseases.

Anticancer Potential of 5-Methoxyindole Derivatives

A significant area of research has been dedicated to the development of 5-methoxyindole derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

One promising class of compounds is the 5-methoxyindole-isatin hybrids. These molecules have demonstrated potent cytotoxic activity against a panel of cancer cell lines.[1] For instance, certain derivatives have been shown to induce cell cycle arrest at the G1 phase, thereby inhibiting the proliferation of cancer cells.[1]